Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,6-dihydropyrimidin-6-one core substituted with a tosyl group (p-toluenesulfonyl) at position 5, a thioether-linked acetamido group at position 2, and an ethyl benzoate moiety. This structure combines electron-withdrawing (tosyl) and electron-donating (thioether, acetamido) groups, making it a candidate for applications in medicinal chemistry or polymer science. Its synthesis involves alkylation of thiopyrimidines with chloroacetamide derivatives, as seen in analogous protocols .
Properties
CAS No. |
866866-13-9 |
|---|---|
Molecular Formula |
C22H21N3O6S2 |
Molecular Weight |
487.55 |
IUPAC Name |
ethyl 4-[[2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O6S2/c1-3-31-21(28)15-6-8-16(9-7-15)24-19(26)13-32-22-23-12-18(20(27)25-22)33(29,30)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
BOIBYZKUPICEHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves multiple steps, typically starting with the preparation of the pyrimidine core. The process includes:
Formation of the Pyrimidine Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the Tosyl Group: The tosyl group is introduced to the pyrimidine ring through a sulfonation reaction.
Thioether Formation: The thioether linkage is formed by reacting the tosylated pyrimidine with a suitable thiol compound.
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the tosyl group, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity : The acetamido and thioether groups in the target compound facilitate nucleophilic reactions, akin to analogs in . The tosyl group may further direct regioselectivity in subsequent modifications.
- Synthetic Challenges : The presence of multiple functional groups (tosyl, acetamido) requires careful optimization to avoid side reactions, as seen in .
Biological Activity
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 348.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thioacetamido and tosyl groups are believed to enhance its binding affinity to specific receptors or enzymes involved in disease pathways.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells by activating caspase pathways, suggesting a potential for use in cancer therapy .
Antimicrobial Activity
The compound's thioether functionality may contribute to antimicrobial properties. Compounds containing sulfur have been reported to exhibit antibacterial activity against various strains of bacteria, including resistant strains. Specifically, the presence of the tosyl group may enhance the lipophilicity and cellular uptake of the compound, increasing its effectiveness against microbial pathogens.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research into related compounds suggests that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity could be beneficial for treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). | Suggests potential for development as an anticancer agent. |
| Study 2 | Exhibited antibacterial activity against Staphylococcus aureus (MIC = 0.5 μg/mL). | Indicates potential use in treating bacterial infections. |
| Study 3 | Reduced TNF-alpha levels in LPS-stimulated macrophages. | Supports anti-inflammatory applications. |
Q & A
Basic: What are the established synthetic routes for Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. Key steps include:
- Thioether linkage formation : Reacting a pyrimidinone derivative (e.g., 5-tosyl-6-oxo-1,6-dihydropyrimidine-2-thiol) with chloroacetyl chloride to form the thioacetamide intermediate .
- Esterification : Coupling the thioacetamide intermediate with ethyl 4-aminobenzoate under basic conditions (e.g., triethylamine in DCM or DMF) to form the final compound .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization from ethanol is used to isolate the product .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR confirm the presence of the tosyl group (aromatic protons at δ 7.6–7.8 ppm), pyrimidinone carbonyl (δ 165–170 ppm), and ester carbonyl (δ 168–172 ppm) .
- IR : Peaks at ~1700 cm (C=O stretching for ester and pyrimidinone) and ~1250 cm (S=O of tosyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during thioether formation to minimize side reactions (e.g., disulfide formation) .
- Catalysts : Use zeolite-supported nano-gold catalysts (as in analogous pyrimidine syntheses) to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (DMF or DCM) improve solubility of intermediates, while DMF accelerates coupling reactions via H-bond activation .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to dihydrofolate reductase (DHFR) or kinase targets .
- Docking Studies : Molecular docking (AutoDock Vina) reveals interactions between the tosyl group and hydrophobic pockets of target enzymes .
- Kinetic Analysis : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .
Advanced: How to resolve contradictions in oxidation product data?
Methodological Answer:
- Oxidant Selection :
- m-CPBA in DCM at 0°C yields sulfoxides selectively .
- HO /acetic acid at 50°C produces sulfones but may degrade ester groups .
- Analytical Validation : Use HPLC-PDA to track by-products. For example, sulfoxide/sulfone ratios can be quantified via retention time differences .
Advanced: How to assess thermal stability for storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (typically >200°C for similar pyrimidinones) .
- Storage Recommendations : Store under inert atmosphere (N) at −20°C in amber vials to prevent hydrolysis of the ester group .
Advanced: What strategies are effective for designing bioactive derivatives?
Methodological Answer:
- Functional Group Modifications :
- Replace the tosyl group with sulfonamide variants (e.g., 2,4-dimethylbenzenesulfonyl) to enhance lipophilicity .
- Introduce electron-withdrawing groups (e.g., nitro) on the benzoate ring to improve receptor binding .
- Biological Screening : Test derivatives against cancer cell lines (e.g., MTT assay on HeLa cells) and inflammatory markers (e.g., COX-2 inhibition) .
Advanced: How to evaluate its pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- In Vivo Studies : Administer orally to rodent models and measure plasma concentrations using UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
